molecular formula C16H17NO4 B15063241 Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- CAS No. 61588-90-7

Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-

Cat. No.: B15063241
CAS No.: 61588-90-7
M. Wt: 287.31 g/mol
InChI Key: QLSIGENFJHCTJO-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- features a benzoic acid moiety substituted at the 3-position with a 2-azaspiro[4.5]decane-1,3-dione group. This spirocyclic system consists of a six-membered cyclohexane ring fused to a five-membered lactam ring (1,3-dioxo-2-azaspiro framework).

Properties

CAS No.

61588-90-7

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

3-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)benzoic acid

InChI

InChI=1S/C16H17NO4/c18-13-10-16(7-2-1-3-8-16)15(21)17(13)12-6-4-5-11(9-12)14(19)20/h4-6,9H,1-3,7-8,10H2,(H,19,20)

InChI Key

QLSIGENFJHCTJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The synthesis begins with the preparation of the spirocyclic intermediate. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone and an amine, under acidic or basic conditions.

    Introduction of the Benzoic Acid Moiety: The spirocyclic intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid or its derivatives in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- may involve optimized versions of the above synthetic routes. Large-scale production typically requires the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, along with appropriate catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Nitrobenzoic acids, halobenzoic acids, and sulfonated benzoic acids.

Scientific Research Applications

Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The spirocyclic structure allows for unique interactions with these targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spiro Ring Size and Substitution Position

2-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzoic acid (CAS 61343-19-9)
  • Structure: Benzoic acid substituted at the 2-position with a smaller spiro[4.4]nonane system (five-membered lactam fused to a four-membered ring).
  • Impact: Reduced ring size may decrease steric bulk but limit conformational flexibility compared to the [4.5] system. No biological data are available, but structural differences likely alter solubility and target interactions .
4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid (CAS 61343-21-3)
  • Structure: Benzoic acid substituted at the 4-position with the same spiro[4.4]nonane system.

Functional Group Variations

(2-Aza-1,3-dioxospiro[4.5]dec-2-yl)-Acetic Acid Derivatives
  • Structure : Acetic acid replaces benzoic acid, linked to the same spiro[4.5]decane system.
  • Activity : These derivatives exhibit anticonvulsant properties in MES and sc. Met tests, with activity linked to the spiro system’s rigidity and the acetic acid’s hydrogen-bonding capacity .
  • Comparison : The benzoic acid analog may offer improved pharmacokinetics due to enhanced aromatic interactions or altered metabolism.
Ciprofloxacin Congeners with 2-Azaspiro[4.5]dec-2-yl
  • Structure: Fluoroquinolone antibiotics (e.g., compound 6g in ) with a spirocyclic amine at position 7.
  • Activity : Demonstrated antibacterial efficacy (MIC values 1.6 µg/mL), attributed to DNA gyrase inhibition. The spiro group enhances membrane permeability .
  • Comparison: Unlike the ciprofloxacin derivatives, the target benzoic acid lacks the quinolone core, suggesting divergent mechanisms (e.g., enzyme inhibition vs. receptor modulation).

Heteroatom Modifications

1-Thia-4-azaspiro[4.5]decan-3-one Derivatives
  • Structure: Sulfur replaces one oxygen in the lactam ring, forming a thiazolidinone-spiro hybrid.
  • Activity : Nematicidal and antimicrobial properties observed, with sulfur contributing to redox activity and increased lipophilicity .
  • Comparison : The dioxo system in the target compound may favor hydrogen bonding, while sulfur-containing analogs prioritize electrophilic interactions.

Key Research Findings

  • Spiro Ring Size: Larger spiro[4.5] systems (vs.
  • Substituent Position : Meta-substitution on benzoic acid (target compound) may balance electronic effects and steric hindrance compared to ortho/para analogs .

Biological Activity

Benzoic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. One specific derivative, Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- , is of particular interest for its potential therapeutic applications. This article explores its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique azaspiro structure, which contributes to its interaction with biological targets. The presence of the dioxo group enhances its reactivity and potential biological interactions.

Biological Activities

  • Sedative Effects : Research indicates that compounds similar to this benzoic acid derivative exhibit significant sedative properties. For instance, azaspiro compounds have been noted for their powerful sedative effects with low α-adrenergic blockade and anti-emetic properties . This suggests that the compound may be useful in treating anxiety or sleep disorders.
  • Antimycobacterial Activity : Benzoic acid derivatives are known to possess antimycobacterial activity, particularly against Mycobacterium tuberculosis. Studies have shown that the activity of these acids can be modulated by their pKa values and structural modifications. For example, esters of benzoic acid demonstrated enhanced bioactivity compared to their free acid forms . This could imply that the azaspiro structure might similarly enhance the compound's efficacy against mycobacterial infections.
  • Anti-inflammatory Properties : The azaspirocyclic alkaloids share structural similarities with known anti-inflammatory agents. Research has indicated that these compounds can act as non-competitive inhibitors of nicotinic acetylcholine receptors (nAChR), which are involved in inflammatory processes . This mechanism suggests potential applications in managing inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Sedative EffectsPowerful sedative with low α-adrenergic blockade
AntimycobacterialEffective against M. tuberculosis with activity influenced by pKa
Anti-inflammatoryNon-competitive inhibition of nAChR, suggesting anti-inflammatory potential

Mechanistic Insights

The biological activity of benzoic acid derivatives often correlates with their chemical structure. For instance, the introduction of electron-withdrawing groups in the aromatic ring has been shown to enhance antimicrobial activity by lowering the pKa and improving membrane permeability . This principle may apply to the azaspiro derivative as well, indicating that structural modifications could optimize its pharmacological profile.

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